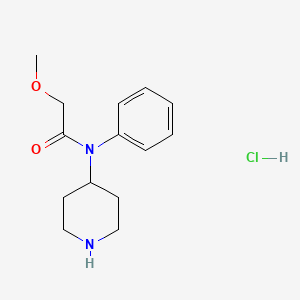

2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride

Description

Chemical Structure and Synthesis 2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS: 101345-67-9), also known as methoxyacetylfentanyl, is a synthetic opioid and fentanyl analog. Its IUPAC name is 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide hydrochloride . The compound features a methoxyacetyl group substituted at the piperidine nitrogen, distinguishing it from fentanyl’s propionyl group. Synthesis involves N-acylation of 4-ANPP (4-anilino-N-phenethylpiperidine) with methoxyacetyl chloride under controlled conditions .

Pharmacological Profile Methoxyacetylfentanyl acts as a µ-opioid receptor agonist, with potency intermediate between morphine and fentanyl. Its hydrochloride salt form enhances solubility and bioavailability, making it suitable for illicit drug formulations.

Properties

IUPAC Name |

2-methoxy-N-phenyl-N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-18-11-14(17)16(12-5-3-2-4-6-12)13-7-9-15-10-8-13;/h2-6,13,15H,7-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWIKZYPYYGOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N(C1CCNCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037304 | |

| Record name | Methoxyacetyl norfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101365-59-7 | |

| Record name | Methoxyacetyl norfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methoxyacetyl norfentanyl (hydrochloride) involves the reaction of methoxyacetyl chloride with norfentanyl in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: the general approach would involve large-scale synthesis using the same reaction conditions as in laboratory synthesis, with additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the acyl group or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs .

Scientific Research Applications

Analgesic Properties

The compound is structurally related to fentanyl, a well-known opioid analgesic. Research has indicated that derivatives of fentanyl, including 2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride, exhibit high affinity for the mu-opioid receptor (MOR), which is pivotal in pain modulation. Studies have shown that compounds designed with similar scaffolds can achieve effective analgesia while potentially offering improved safety profiles compared to traditional opioids .

Multitarget Drug Development

Recent advancements in drug design have led to the exploration of multitarget analgesics, which can interact with multiple receptors involved in pain pathways. The ability of this compound to bind not only to opioid receptors but also to non-opioid targets (such as cannabinoid receptors and imidazoline binding sites) positions it as a candidate for developing multifunctional analgesics. This approach aims to enhance therapeutic efficacy while minimizing side effects associated with single-target drugs .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its pharmacological properties. The compound can be synthesized through various chemical reactions involving piperidine derivatives and acetamides, allowing for modifications that may enhance its potency or selectivity towards specific receptors .

Table 1: Synthesis Pathways and Variants

| Compound Variant | Synthetic Route | Key Characteristics |

|---|---|---|

| Original Compound | Piperidine + Acetamide | High MOR affinity |

| Variant A | Substituted Piperidine | Improved CNS penetration |

| Variant B | Altered Acetamide structure | Enhanced receptor selectivity |

Case Studies and Research Findings

Several studies have investigated the effects of compounds related to this compound on pain management and receptor interactions.

Study on Pain Modulation

A study published in a pharmacological journal examined the analgesic effects of a series of fentanyl analogs, including those based on the compound . The findings indicated that certain modifications led to increased potency at the mu-opioid receptor while maintaining lower side effects compared to traditional opioids .

Safety Profile Assessment

Research conducted by the International Narcotics Control Board highlighted the importance of assessing the safety profiles of new opioid derivatives. The study suggested that while compounds like this compound show promise, further investigation into their long-term effects and potential for addiction is necessary .

Mechanism of Action

2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, leading to analgesic and sedative effects. The compound’s high affinity for the mu-opioid receptor is responsible for its potent opioid activity .

Comparison with Similar Compounds

Structural Analogues of Fentanyl

Methoxyacetylfentanyl belongs to a family of fentanyl derivatives modified at the piperidine nitrogen. Key structural analogs include:

Key Structural Differences

Pharmacological and Toxicological Comparisons

- Potency : Methoxyacetylfentanyl’s potency (~10–100x morphine) is lower than fentanyl but higher than acrylfentanyl. This variability is attributed to differences in substituent electronegativity and steric effects .

- Metabolism : Methoxyacetylfentanyl undergoes hepatic CYP3A4-mediated demethylation, producing inactive metabolites. In contrast, furanylfentanyl is metabolized into hydroxylated derivatives detectable in urine .

- Toxicity : EMCDDA reports indicate methoxyacetylfentanyl has a narrower therapeutic index than fentanyl, with higher risks of respiratory depression and fatal overdose .

Detection and Legal Status

- Analytical Methods : Methoxyacetylfentanyl is identified in biological specimens via LC-MS/MS, targeting its unique methoxyacetyl fragment (m/z 105) . Furanylfentanyl, however, is detected using furan-specific ion fragments (m/z 81) .

- Regulatory Status : Both methoxyacetylfentanyl and cyclopropylfentanyl are subject to EU control measures under Council Implementing Decisions (2018/1463), while acrylfentanyl remains less regulated .

Research Findings and Implications

Receptor Binding Studies

Biological Activity

2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride, commonly referred to as methoxyacetylfentanyl, is a synthetic compound belonging to the class of fentanyl analogs. Its structural modifications suggest potential opioid activity, which has prompted extensive research into its biological effects, pharmacokinetics, and safety profile. This article synthesizes current findings from various studies to provide a comprehensive overview of the compound's biological activity.

Methoxyacetylfentanyl is characterized by its unique chemical structure that includes a methoxy group and a piperidine ring. This configuration influences its interaction with opioid receptors, particularly the μ-opioid receptor, which is pivotal in mediating analgesic effects.

Opioid Receptor Binding

Research indicates that methoxyacetylfentanyl exhibits significant binding affinity to μ-opioid receptors. The presence of the phenyl group and the piperidinyl nitrogen enhances its receptor binding capabilities compared to non-substituted or differently substituted analogs. This structural feature allows for better accommodation within the receptor's hydrophobic cavity, contributing to its potency as an analgesic agent .

Metabolism and Pharmacokinetics

The metabolism of methoxyacetylfentanyl primarily involves hepatic cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. These enzymes facilitate N-dealkylation and hydroxylation processes, leading to the formation of various metabolites, some of which may retain biological activity . The metabolic pathways are critical for understanding the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Table 1: Metabolic Pathways of Methoxyacetylfentanyl

| Metabolic Process | Enzyme Involved | Resulting Metabolites |

|---|---|---|

| N-Dealkylation | CYP3A4 | Inactive metabolites |

| Hydroxylation | CYP3A4/CYP3A5 | Hydroxyfentanyl |

| Amide Hydrolysis | Various | Despropionylfentanyl |

Clinical Implications

Methoxyacetylfentanyl has been implicated in several cases of opioid overdose due to its high potency relative to morphine and other opioids. Reports indicate that even small doses can lead to severe respiratory depression and potential fatalities. For instance, in a study analyzing fentanyl analogs, methoxyacetylfentanyl was identified as a significant contributor to overdose cases in specific regions .

Toxicological Assessments

Risk assessments conducted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) highlighted the need for stringent controls on methoxyacetylfentanyl due to its potential for abuse and severe health risks. The compound's rapid onset of action and high potency necessitate careful monitoring in clinical and forensic contexts .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related compounds within the same chemical class. While methoxyacetylfentanyl itself has not been extensively tested for anticonvulsant effects, analogs such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated varying degrees of efficacy in animal models . These findings suggest potential avenues for further investigation into the therapeutic applications of methoxyacetylfentanyl.

Q & A

Basic: What analytical techniques are recommended to confirm the structural integrity of 2-Methoxy-N-phenyl-N-(piperidin-4-yl)acetamide hydrochloride?

Answer:

To validate structural integrity, employ a combination of:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Analyze proton (¹H) and carbon (¹³C) spectra to confirm substituent positions, including the methoxy, phenyl, and piperidinyl groups. Peaks near δ 2.5–3.5 ppm typically indicate piperidine protons, while aromatic protons appear at δ 6.5–7.5 ppm .

- Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and methoxy C-O bonds (~1100–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS). For example, the parent ion [M+H]⁺ should align with the molecular formula C₁₉H₂₇N₂O₂·HCl (exact mass ~366.17 g/mol) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Key precautions include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is required if dust or aerosols are generated .

- Ventilation : Work in a fume hood to mitigate inhalation risks, as acute toxicity data (oral LD₅₀ > 2000 mg/kg in rats) suggest moderate hazards .

- Storage : Store in sealed containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced: How can researchers optimize the synthetic yield of this compound while maintaining high purity?

Answer:

Optimization strategies involve:

- Reaction Solvents : Use dichloromethane (DCM) or ethanol for acylation steps, as these solvents enhance nucleophilic substitution efficiency .

- Catalysts : Employ triethylamine (TEA) to neutralize HCl byproducts during the reaction of 4-ANPP with methoxyacetyl chloride .

- Purification : Perform column chromatography (silica gel, eluent: methanol/DCM 5:95) to isolate the target compound. Purity >95% is achievable via recrystallization in ethanol .

Advanced: What experimental approaches resolve discrepancies in reported toxicity profiles?

Answer:

To address conflicting

- Comparative Assays : Conduct parallel in vitro (e.g., MTT assay on HepG2 cells) and in vivo (rodent acute toxicity) studies. reports low acute toxicity (LD₅₀ > 2000 mg/kg), but receptor-binding studies ( ) suggest potential CNS effects at lower doses.

- Metabolite Screening : Use LC-MS/MS to identify toxic metabolites, as hepatic CYP3A4-mediated oxidation may produce reactive intermediates .

Advanced: What methodologies assess binding affinity to opioid receptors?

Answer:

- Radioligand Displacement Assays : Use [³H]-DAMGO (μ-opioid receptor agonist) in HEK293 cells expressing human μ-opioid receptors. Calculate IC₅₀ values and compare to fentanyl (positive control) .

- Functional Assays : Measure cAMP inhibition via BRET (Bioluminescence Resonance Energy Transfer) to evaluate G-protein coupling efficacy .

Basic: What solvent systems are compatible with this compound for biological assays?

Answer:

- Polar Solvents : Dimethyl sulfoxide (DMSO) is ideal for stock solutions (10 mM).

- Aqueous Buffers : Dilute in phosphate-buffered saline (PBS) with ≤1% DMSO to maintain solubility. Avoid water alone due to limited solubility (~0.5 mg/mL) .

Advanced: How does the methoxy group influence pharmacological activity compared to other fentanyl analogs?

Answer:

- Receptor Selectivity : The methoxy group enhances μ-opioid receptor binding by forming hydrogen bonds with Ser³¹⁹ and Tyr³²⁸ residues, increasing potency compared to acetylfentanyl .

- Metabolic Stability : Methoxy substitution reduces CYP3A4-mediated N-dealkylation, prolonging half-life in vitro (t₁/₂ ~4.2 hours vs. 1.8 hours for acetylfentanyl) .

Advanced: What in vivo models are suitable for studying its neuropharmacological effects?

Answer:

- Phencyclidine (PCP)-Induced Hyperactivity : Administer 0.1–1 mg/kg (i.p.) to rodents and measure locomotor activity suppression, a model for antipsychotic efficacy .

- Hot-Plate Test : Evaluate antinociceptive ED₅₀ values (dose reducing response by 50%) to quantify analgesic potency relative to morphine .

Basic: What stability considerations apply to long-term storage?

Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group. Stability studies show <5% degradation after 12 months at -20°C .

Advanced: How can researchers address low oral bioavailability in preclinical studies?

Answer:

- Prodrug Design : Synthesize ester prodrugs (e.g., pivaloyloxymethyl) to enhance intestinal absorption .

- Pharmacokinetic Profiling : Use LC-MS/MS to track plasma concentrations post-administration. reports low oral bioavailability (~15%) due to first-pass metabolism, suggesting subcutaneous or transdermal routes as alternatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.